5-phenyl-1H-indazol-3-amine
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Overview
Description
Preparation Methods
The synthesis of 5-phenyl-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted anilines.
Suzuki Coupling Reaction: The phenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid ester with the indazole core in the presence of a palladium catalyst and a base such as cesium carbonate.
Chemical Reactions Analysis
5-phenyl-1H-indazol-3-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole core.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out to introduce different substituents on the phenyl ring.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Scientific Research Applications
5-phenyl-1H-indazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-phenyl-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosine-protein kinase JAK2, which plays a crucial role in cell signaling pathways related to cancer cell proliferation . By binding to the active site of the kinase, the compound disrupts its activity, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
5-phenyl-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
1H-indazole-3-amine: This compound shares the same core structure but lacks the phenyl group, which can affect its biological activity.
5-chloro-1H-indazole-3-amine: The presence of a chlorine atom instead of a phenyl group can lead to different chemical and biological properties.
5-nitro-1H-indazole-3-amine: The nitro group introduces additional reactivity and can enhance the compound’s ability to interact with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11N3 |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-phenyl-1H-indazol-3-amine |
InChI |
InChI=1S/C13H11N3/c14-13-11-8-10(6-7-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) |
InChI Key |
ZCUSNQPYUNLATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3N |
Origin of Product |
United States |
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